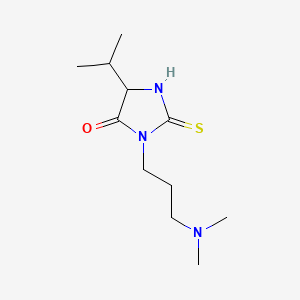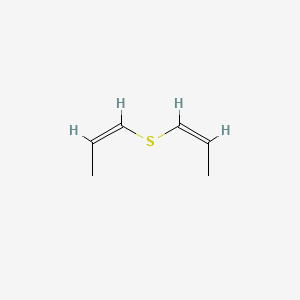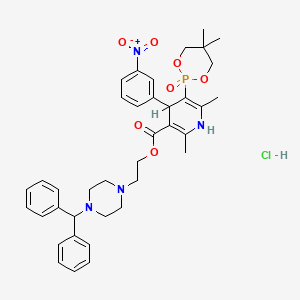
N-Hydroxy-N-propionyl-trans-4-aminostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-propionyl-trans-4-aminostilbene is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.3224 . It is characterized by its achiral nature and the presence of one E/Z center . The compound contains a hydroxylamine group and a hydroxyl group, making it an interesting subject for various chemical reactions .
Métodos De Preparación
The synthesis of N-Hydroxy-N-propionyl-trans-4-aminostilbene involves several steps. One common method includes the reaction of trans-4-aminostilbene with propionyl chloride in the presence of a base to form N-propionyl-trans-4-aminostilbene. This intermediate is then treated with hydroxylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-Hydroxy-N-propionyl-trans-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-propionyl-trans-4-aminostilbene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-propionyl-trans-4-aminostilbene involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
N-Hydroxy-N-propionyl-trans-4-aminostilbene can be compared with other similar compounds such as:
- N-Hydroxy-N-acetyl-trans-4-aminostilbene
- N-Hydroxy-N-butyryl-trans-4-aminostilbene
These compounds share similar structural features but differ in the length and nature of the acyl group attached to the nitrogen atom. This difference can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
118745-12-3 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-hydroxy-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide |
InChI |
InChI=1S/C17H17NO2/c1-2-17(19)18(20)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13,20H,2H2,1H3/b9-8+ |
Clave InChI |
FYHCYBZRXZCUPO-CMDGGOBGSA-N |
SMILES isomérico |
CCC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)O |
SMILES canónico |
CCC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)



![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)


